4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
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Overview
Description
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a chemical compound with a molecular formula of C11H16N2O. It belongs to the class of tetrahydroquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and N-methylamine.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and N-methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a reducing agent like sodium borohydride to form the tetrahydroquinoline core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced with other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: Quinoline derivatives
Reduction: Reduced tetrahydroquinoline derivatives
Substitution: Functionalized tetrahydroquinoline derivatives
Scientific Research Applications
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials, catalysts, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways, such as the MAPK/ERK pathway, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5,6,7,8-tetrahydroquinolin-4-amine
- 4-methyl-5,6,7,8-tetrahydroquinoline
- N-(2-(Diphenylphosphino)ethyl)-2-alkyl-5,6,7,8-tetrahydroquinolin-8-amine
Uniqueness
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is unique due to the presence of the methoxy group at the 4th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Biological Activity
4-Methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
This compound can be synthesized through various methods involving the cyclization of appropriate precursors. The molecular formula is C11H14N2O with a molecular weight of 194.24 g/mol. Its structure includes a tetrahydroquinoline core with a methoxy and a methyl group attached to the nitrogen atom.
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₂O |
Molecular Weight | 194.24 g/mol |
IUPAC Name | This compound |
Canonical SMILES | COC1=CC2=C(C=C1)N(C)C(=C2)N |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on tetrahydroquinolinones demonstrated their ability to inhibit colorectal cancer (CRC) growth by inducing oxidative stress through increased reactive oxygen species (ROS) levels . This suggests that this compound may share similar mechanisms.
Enzyme Inhibition
In vitro studies have shown that derivatives of tetrahydroquinoline can act as inhibitors of cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The inhibition of these enzymes is crucial for the treatment of neurodegenerative diseases like Alzheimer's disease. The potency of these compounds was assessed using IC50 values, indicating their effectiveness in enzyme inhibition.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. The compound is believed to interfere with signaling pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative activity of various tetrahydroquinoline derivatives against cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than 1 µM against multiple cancer cell lines without affecting normal cells .
- Microtubule Dynamics : Another research focused on the effects of tetrahydroquinoline derivatives on microtubule dynamics. Compounds were shown to disrupt microtubule assembly and induce G2/M phase arrest in cancer cells .
- CXCR4 Antagonism : Some tetrahydroquinoline derivatives have been identified as potent antagonists of the CXCR4 receptor, which is implicated in cancer metastasis . This highlights their potential in developing novel therapeutic agents for cancer treatment.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methoxy-N-methyl-5,6,7,8-tetrahydroquinolin-8-amine |
InChI |
InChI=1S/C11H16N2O/c1-12-9-5-3-4-8-10(14-2)6-7-13-11(8)9/h6-7,9,12H,3-5H2,1-2H3 |
InChI Key |
VZVOMKZWBYHONL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC2=C(C=CN=C12)OC |
Origin of Product |
United States |
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